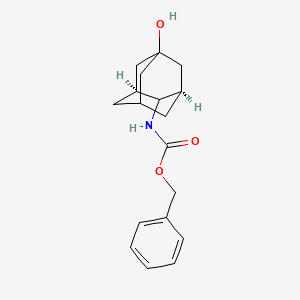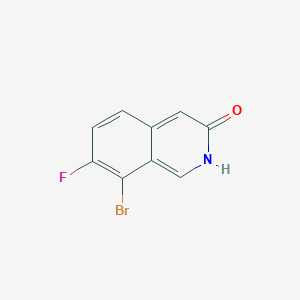
8-Bromo-7-fluoroisoquinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-fluoroisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common approach is the halogenation of isoquinoline derivatives. The process may include:
Bromination: Introduction of a bromine atom at the 8th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom at the 7th position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-7-fluoroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-fluoroisoquinolin-3(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoroisoquinolin-3(2H)-one: Lacks the bromine atom at the 8th position.
8-Bromoisoquinolin-3(2H)-one: Lacks the fluorine atom at the 7th position.
Isoquinolin-3(2H)-one: Lacks both bromine and fluorine atoms.
Uniqueness
8-Bromo-7-fluoroisoquinolin-3(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity, stability, and potential applications. The combination of these halogens can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H5BrFNO |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
8-bromo-7-fluoro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H5BrFNO/c10-9-6-4-12-8(13)3-5(6)1-2-7(9)11/h1-4H,(H,12,13) |
Clave InChI |
GJQHCYPHJSGEKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=CNC(=O)C=C21)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


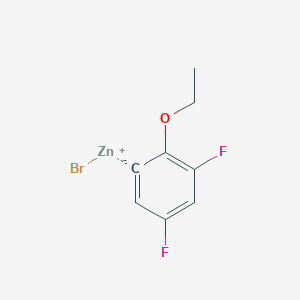
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
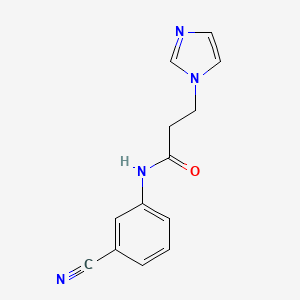

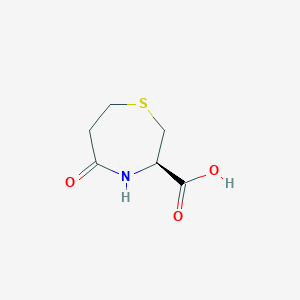
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
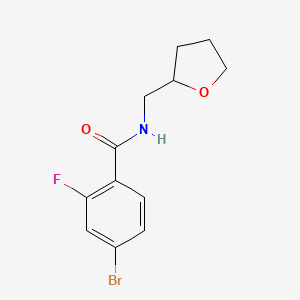
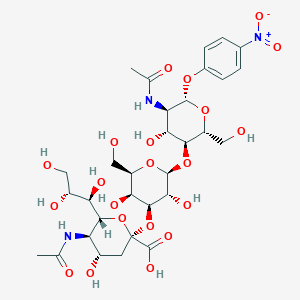
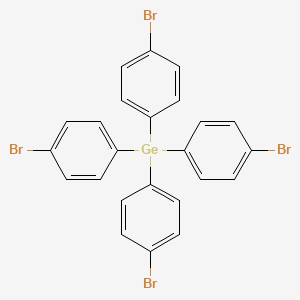
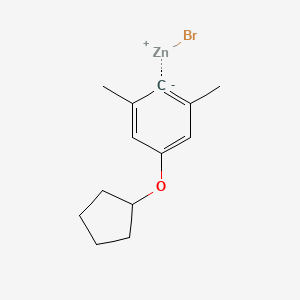
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
